molecular formula C6H6BrNS B1281576 3-Bromo-2-(methylthio)pyridine CAS No. 51933-77-8

3-Bromo-2-(methylthio)pyridine

Cat. No. B1281576
CAS RN: 51933-77-8
M. Wt: 204.09 g/mol
InChI Key: UZRUCGBRGXJVHQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(methylthio)pyridine is a chemical compound with the CAS Number: 51933-77-8 . It has a molecular weight of 204.09 and is typically in liquid form .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-(methylthio)pyridine is 1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

3-Bromo-2-(methylthio)pyridine is a liquid at room temperature . Its InChI key is UZRUCGBRGXJVHQ-UHFFFAOYSA-N .

Safety and Hazards

The safety data sheet for 3-Bromo-2-(methylthio)pyridine indicates that it should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

3-bromo-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRUCGBRGXJVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501580
Record name 3-Bromo-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(methylthio)pyridine

CAS RN

51933-77-8
Record name 3-Bromo-2-(methylthio)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51933-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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